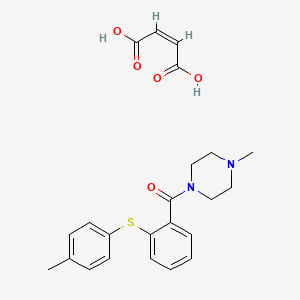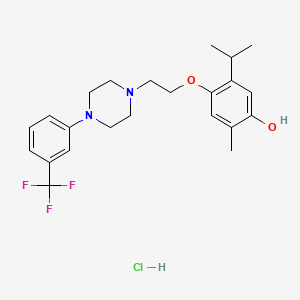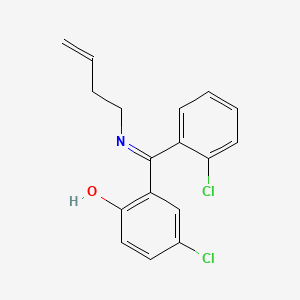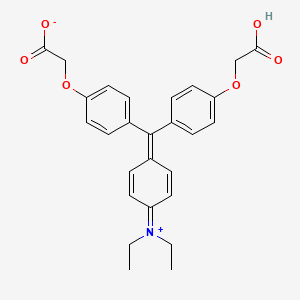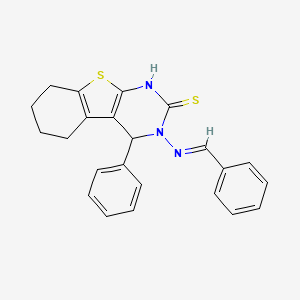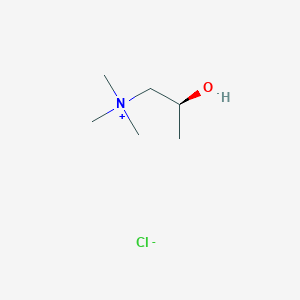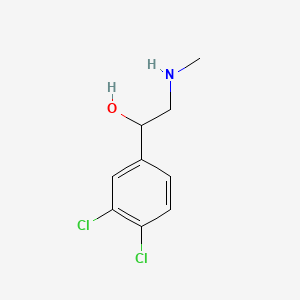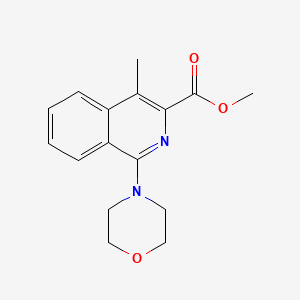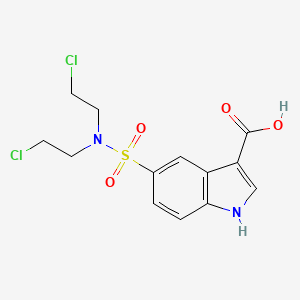
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a sulfonyl group attached to the indole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted indoles, carboxylic acids, and sulfonamides .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- involves its interaction with various molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity . This can lead to the disruption of cellular processes and the induction of cell death, particularly in cancer cells . The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer effects .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Lacks the sulfonyl group, making it less reactive and less potent in biological applications.
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Exhibits different biological activities, such as anti-inflammatory effects, due to the presence of a methoxy group.
1H-Indole-3-carbaldehyde: Used primarily as an intermediate in organic synthesis, with different reactivity and applications compared to the sulfonyl derivative.
The uniqueness of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- lies in its combination of the indole core with a bis(2-chloroethyl)amino sulfonyl group, which imparts distinct chemical and biological properties .
Conclusion
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential therapeutic uses make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
120729-95-5 |
|---|---|
Molecular Formula |
C13H14Cl2N2O4S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)sulfamoyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c14-3-5-17(6-4-15)22(20,21)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
InChI Key |
XNCVEGWDJODWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N(CCCl)CCCl)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



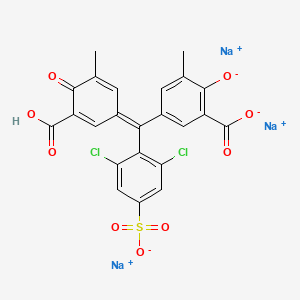

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
